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Introduction
LEI105 is a potent, highly selective, and reversible dual inhibitor of diacylglycerol lipases α and

β (DAGL-α/β).[1][2][3] These enzymes are responsible for the biosynthesis of the

endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid that modulates a wide

range of physiological processes.[1][3] The endocannabinoid system is increasingly recognized

for its significant role in regulating immune responses and its potential as a therapeutic target in

oncology.[4][5]

Flow cytometry is a powerful, high-throughput technology that allows for the multi-parametric

analysis of single cells.[6] It is an indispensable tool in drug discovery and clinical trials for

immunophenotyping, cell signaling analysis, and apoptosis detection.[7][8] This document

provides detailed application notes and protocols for the use of LEI105 in flow cytometry-based

assays to investigate its effects on immune cell populations and cancer cell viability.

Endocannabinoid Signaling Pathway and LEI105
Mechanism of Action
The endocannabinoid 2-AG is synthesized from diacylglycerol (DAG) by DAGL enzymes. 2-AG

then acts as a retrograde messenger, activating cannabinoid receptors (CB1 and CB2) on

presynaptic neurons or other cell types, leading to the modulation of neurotransmitter release

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b608513?utm_src=pdf-interest
https://www.benchchem.com/product/b608513?utm_src=pdf-body
https://www.medchemexpress.com/lei105.html
https://www.medchemexpress.com/lei105.html?locale=de-DE
https://pmc.ncbi.nlm.nih.gov/articles/PMC4773911/
https://www.medchemexpress.com/lei105.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4773911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3044336/
https://realmofcaring.org/wp-content/uploads/2024/05/Immunology-2021-Rahaman-Endocannabinoids-in-immune-regulation-and-immunopathologies.pdf
https://www.researchgate.net/figure/Effect-of-2-Arachidonoylglycerol-2-AG-on-Th17-Treg-and-Th2-lymphocytes-A-C-E_fig2_361941887
https://www.researchgate.net/figure/Signaling-pathways-induced-by-endocannabinoid-receptors-activation_fig2_390994406
https://www.mdpi.com/1422-0067/19/3/833
https://www.benchchem.com/product/b608513?utm_src=pdf-body
https://www.benchchem.com/product/b608513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and other cellular responses.[8][9] LEI105 inhibits DAGL-α and DAGL-β, thereby reducing the

production of 2-AG and attenuating the signaling cascade.[1][3]
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Figure 1: Endocannabinoid signaling at the synapse and the inhibitory action of LEI105.

Application Note 1: Immunophenotyping of Human
PBMCs Treated with LEI105
Purpose
To investigate the immunomodulatory effects of LEI105 on human peripheral blood

mononuclear cells (PBMCs) by analyzing changes in T-cell activation and differentiation

markers using multi-color flow cytometry. This hypothetical application is based on studies

suggesting that 2-AG, the product of the enzyme inhibited by LEI105, plays a role in regulating

T-cell activation and proliferation.[10][11]

Principle of the Assay
PBMCs are cultured in the presence of LEI105 and a T-cell stimulus (e.g., anti-CD3/CD28

beads). Following incubation, the cells are stained with a panel of fluorescently-conjugated

antibodies against key surface and intracellular markers to identify T-cell subsets and their

activation status. The expression of these markers is then quantified by flow cytometry.

Experimental Protocol
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density

gradient centrifugation.

Cell Culture and Treatment:

Resuspend PBMCs in complete RPMI-1640 medium.

Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

Treat cells with varying concentrations of LEI105 (e.g., 10 nM, 100 nM, 1 µM) or vehicle

control (DMSO) for 1 hour.

Stimulate the cells with anti-CD3/CD28 beads for 48-72 hours.
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Antibody Staining:

Harvest the cells and wash with PBS.

Stain for surface markers (e.g., CD3, CD4, CD8, CD25, CD69) for 30 minutes at 4°C.

Wash the cells and then fix and permeabilize for intracellular staining.

Stain for intracellular markers (e.g., FoxP3 for regulatory T-cells, IFN-γ for Th1 cells) for 30

minutes at 4°C.

Wash the cells and resuspend in flow cytometry staining buffer.

Flow Cytometry Analysis:

Acquire data on a flow cytometer.

Gate on lymphocyte and T-cell populations.

Analyze the expression of activation and differentiation markers on CD4+ and CD8+ T-cell

subsets.

Hypothetical Data Presentation
Treatment
Group

% CD69+ of
CD4+ T-cells

% CD25+ of
CD4+ T-cells

% FoxP3+ of
CD4+ T-cells

% IFN-γ+ of
CD8+ T-cells

Vehicle Control 65.2 ± 4.5 58.9 ± 5.1 5.3 ± 0.8 35.7 ± 3.9

LEI105 (10 nM) 60.1 ± 3.9 52.4 ± 4.8 5.5 ± 0.9 32.1 ± 3.5

LEI105 (100 nM) 45.7 ± 4.1 39.8 ± 3.7 7.8 ± 1.1 21.5 ± 2.9

LEI105 (1 µM) 25.3 ± 3.2 22.1 ± 2.9 10.2 ± 1.5 12.8 ± 2.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.
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Figure 2: Workflow for immunophenotyping of PBMCs treated with LEI105.

Application Note 2: Analysis of Apoptosis in Cancer
Cells Treated with LEI105
Purpose
To determine the potential of LEI105 to induce apoptosis in a cancer cell line (e.g., Jurkat, a

human T-lymphocyte cell line) using flow cytometry. This hypothetical application is based on
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the rationale that targeting the endocannabinoid system may represent a novel strategy in

cancer therapy.

Principle of the Assay
The assay utilizes Annexin V and a viability dye (e.g., Propidium Iodide, PI) to differentiate

between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] Annexin V binds to

phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during

early apoptosis, while PI enters cells with compromised membrane integrity, characteristic of

late apoptosis and necrosis.[13]

Experimental Protocol
Cell Culture and Treatment:

Culture Jurkat cells in complete RPMI-1640 medium.

Seed cells at a density of 0.5 x 10^6 cells/mL in a 12-well plate.

Treat cells with varying concentrations of LEI105 (e.g., 1 µM, 5 µM, 10 µM) or vehicle

control (DMSO) for 24 hours.

Include a positive control for apoptosis (e.g., staurosporine).

Annexin V and PI Staining:

Harvest the cells and wash with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add FITC-conjugated Annexin V and PI to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Analyze the stained cells on a flow cytometer within one hour of staining.

Collect data for at least 10,000 events per sample.
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Differentiate cell populations based on Annexin V and PI fluorescence:

Viable cells: Annexin V- / PI-

Early apoptotic cells: Annexin V+ / PI-

Late apoptotic/necrotic cells: Annexin V+ / PI+

Necrotic cells: Annexin V- / PI+

Hypothetical Data Presentation

Treatment Group % Viable Cells
% Early Apoptotic
Cells

% Late
Apoptotic/Necrotic
Cells

Vehicle Control 92.5 ± 2.1 4.1 ± 0.8 3.4 ± 0.6

LEI105 (1 µM) 88.3 ± 2.5 7.2 ± 1.1 4.5 ± 0.9

LEI105 (5 µM) 65.7 ± 4.3 22.8 ± 3.5 11.5 ± 2.4

LEI105 (10 µM) 40.1 ± 5.6 45.2 ± 4.9 14.7 ± 3.1

Staurosporine (1 µM) 15.6 ± 3.8 55.9 ± 6.2 28.5 ± 5.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.
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Figure 3: Workflow for apoptosis analysis in cancer cells treated with LEI105.

Disclaimer: The application notes and protocols described herein are hypothetical and intended

for illustrative purposes. They are based on the known mechanism of action of LEI105 and the

established principles of flow cytometry. Researchers should independently design and validate

their experiments based on their specific research objectives and available resources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b608513?utm_src=pdf-body-img
https://www.benchchem.com/product/b608513?utm_src=pdf-body
https://www.benchchem.com/product/b608513?utm_src=pdf-body
https://www.benchchem.com/product/b608513?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. medchemexpress.com [medchemexpress.com]

2. medchemexpress.com [medchemexpress.com]

3. A highly selective, reversible inhibitor identified by comparative chemoproteomics
modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]

4. Endocannabinoids and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

5. realmofcaring.org [realmofcaring.org]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. mdpi.com [mdpi.com]

9. researchgate.net [researchgate.net]

10. Production of endocannabinoids by activated T cells and B cells modulates inflammation
associated with delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Production of endocannabinoids by activated T cells and B cells modulates inflammation
associated with delayed type hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -
PMC [pmc.ncbi.nlm.nih.gov]

13. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis
subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [LEI105: Flow Cytometry Applications in
Immunomodulation and Oncology Research]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b608513#flow-cytometry-applications-with-lei105]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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